![molecular formula C9H9N5OS B3225510 6-(methylamino)-N-(1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide CAS No. 1249635-62-8](/img/structure/B3225510.png)
6-(methylamino)-N-(1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide
Overview
Description
6-(methylamino)-N-(1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide, also known as MTDP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MTDP is a small molecule that belongs to the class of pyridine carboxamides, which are known for their diverse biological activities.
Mechanism of Action
The mechanism of action of 6-(methylamino)-N-(1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide is not fully understood, but it is believed to act through multiple pathways. 6-(methylamino)-N-(1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide has been shown to inhibit the activity of various enzymes and proteins that are involved in inflammation and cancer progression. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 6-(methylamino)-N-(1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide has been shown to modulate the activity of neurotransmitters in the brain, leading to its potential use as a neuroprotective agent.
Biochemical and Physiological Effects:
6-(methylamino)-N-(1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. 6-(methylamino)-N-(1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide has also been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, 6-(methylamino)-N-(1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide has been shown to improve cognitive function and memory in animal models.
Advantages and Limitations for Lab Experiments
6-(methylamino)-N-(1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes, making it suitable for in vitro and in vivo studies. It is also stable and can be synthesized in large quantities, making it suitable for high-throughput screening. However, one limitation of 6-(methylamino)-N-(1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for the study of 6-(methylamino)-N-(1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide. One potential direction is the development of 6-(methylamino)-N-(1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide as a therapeutic agent for the treatment of cancer and inflammatory diseases. Another potential direction is the investigation of 6-(methylamino)-N-(1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide as a neuroprotective agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, the development of novel synthetic routes for the production of 6-(methylamino)-N-(1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide and its derivatives could lead to the discovery of new compounds with improved therapeutic properties.
Scientific Research Applications
6-(methylamino)-N-(1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral activities. 6-(methylamino)-N-(1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide has also been investigated for its potential use as a diagnostic tool for detecting cancer cells. Furthermore, 6-(methylamino)-N-(1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide has been shown to have a positive effect on the central nervous system, making it a promising candidate for the treatment of neurodegenerative diseases.
properties
IUPAC Name |
6-(methylamino)-N-(1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5OS/c1-10-7-4-2-3-6(12-7)8(15)13-9-14-11-5-16-9/h2-5H,1H3,(H,10,12)(H,13,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICFLTYCNZOLNGL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC(=N1)C(=O)NC2=NN=CS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(methylamino)-N-(1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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